molecular formula C13H19NO2 B3363168 N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine CAS No. 1017040-19-5

N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine

Cat. No.: B3363168
CAS No.: 1017040-19-5
M. Wt: 221.29 g/mol
InChI Key: YEYCDZHGPZTRLS-SDNWHVSQSA-N
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Description

N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is also known by its IUPAC name, (2Z)-4-(4-isopropoxyphenyl)-2-butanone oxime . This compound is characterized by the presence of an oxime functional group and an isopropoxyphenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine typically involves the reaction of 4-(4-isopropoxyphenyl)-2-butanone with hydroxylamine . The reaction conditions generally include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the oxime group. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the ketone to the oxime.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications.

Chemical Reactions Analysis

N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and catalysts or reagents specific to the desired transformation. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The isopropoxyphenyl moiety can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine can be compared with other similar compounds, such as:

    N-{4-[4-(methoxy)phenyl]butan-2-ylidene}hydroxylamine: This compound has a methoxy group instead of an isopropoxy group, which may influence its reactivity and biological activity.

    N-{4-[4-(ethoxy)phenyl]butan-2-ylidene}hydroxylamine: The ethoxy group may impart different solubility and chemical properties compared to the isopropoxy group.

    N-{4-[4-(tert-butoxy)phenyl]butan-2-ylidene}hydroxylamine: The tert-butoxy group may provide steric hindrance, affecting the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(NE)-N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)16-13-8-6-12(7-9-13)5-4-11(3)14-15/h6-10,15H,4-5H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYCDZHGPZTRLS-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)CC/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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